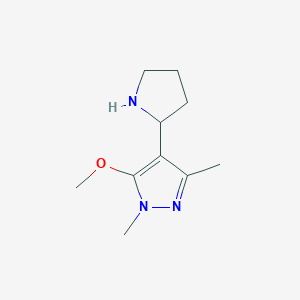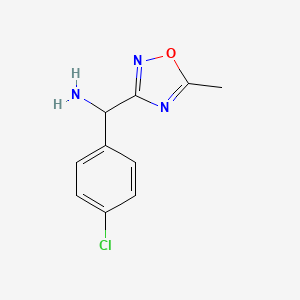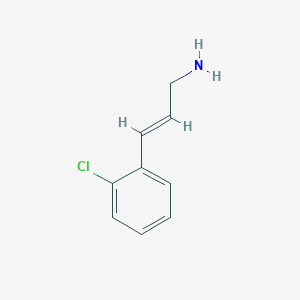
N-methyl,ethyl-Morpholinium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl,ethyl-Morpholinium hexafluorophosphate is a chemical compound with the molecular formula C7H16F6NOP and a molecular weight of 275.1722202. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,ethyl-Morpholinium hexafluorophosphate typically involves the reaction of N-methylmorpholine with ethyl iodide, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is carefully monitored to maintain the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl,ethyl-Morpholinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl,ethyl-Morpholinium oxide, while reduction may produce N-methyl,ethyl-Morpholinium hydride .
Wissenschaftliche Forschungsanwendungen
N-methyl,ethyl-Morpholinium hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials, as an electrolyte in batteries, and in electroplating processes
Wirkmechanismus
The mechanism of action of N-methyl,ethyl-Morpholinium hexafluorophosphate involves its interaction with specific molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl,propyl-Morpholinium bromide
- N-methyl,propyl-Morpholinium tetrafluoroborate
- N-methyl,ethyl-Morpholinium chloride
Uniqueness
N-methyl,ethyl-Morpholinium hexafluorophosphate is unique due to its specific combination of methyl and ethyl groups, which confer distinct chemical and physical properties. Its hexafluorophosphate anion also contributes to its stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C7H16F6NOP |
|---|---|
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
4-ethyl-4-methylmorpholin-4-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H16NO.F6P/c1-3-8(2)4-6-9-7-5-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
ULCMPDHEKFTQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)


![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)


![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)

![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)
